Methyl 6-methylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H8N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is used in various scientific experiments and has applications in chemical synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing methyl 6-methylpyridazine-3-carboxylate involves the reaction of 6-methylpyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the ester product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-methylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-methylpyridazine-3-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
6-Methylpyridine-3-carboxylic acid: Similar in structure but lacks the ester group.
6-Methylpyridine-3-carboxamide: Contains an amide group instead of an ester.
Pyridazine derivatives: Other derivatives of pyridazine with different substituents at various positions.
Uniqueness: Methyl 6-methylpyridazine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in synthetic chemistry and a candidate for various scientific research applications .
Properties
IUPAC Name |
methyl 6-methylpyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCQIIROGASBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543732 |
Source
|
Record name | Methyl 6-methylpyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-51-4 |
Source
|
Record name | Methyl 6-methylpyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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